
Methyl 9-oxooctadecanoate
Overview
Description
Methyl 9-oxooctadecanoate is a long-chain keto fatty acid ester with the molecular formula C19H36O3. It is a derivative of oleic acid, a common fatty acid found in various vegetable oils . This compound is not naturally occurring in significant quantities but serves as a valuable precursor and intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-oxooctadecanoate can be synthesized through the oxidation of methyl oleate. One method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a ring-opening reaction of epoxidized methyl oleate . Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce diketones .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of methyl oleate under controlled conditions. The process may include the use of various catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-oxooctadecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and dimethyl sulfoxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Produces diketones such as methyl 9,10-dioxooctadecanoate.
Reduction: Leads to the formation of alcohol derivatives.
Substitution: Results in various substituted keto fatty acid esters.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Activity :
- Antioxidant Properties :
Biochemical Applications
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Fatty Acid Metabolism :
- This compound serves as a substrate in various biochemical pathways involving fatty acid metabolism. Its role in metabolic studies is crucial for understanding lipid biosynthesis and degradation processes.
- Cellular Studies :
Material Science Applications
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Biodegradable Polymers :
- This compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties and biodegradability. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.
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Surfactants and Emulsifiers :
- Due to its amphiphilic nature, this compound is explored as a surfactant in various formulations, including cosmetics and food products. Its ability to stabilize emulsions makes it valuable in these industries.
Case Studies
Mechanism of Action
The mechanism of action of methyl 9-oxooctadecanoate involves its interaction with various molecular targets and pathways. It can undergo enzymatic oxidation and reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s keto group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Methyl 9-oxooctadecanoate can be compared with other similar compounds such as:
Methyl 10-oxoundecanoate: Another keto fatty acid ester with similar reactivity but different chain length.
Methyl 9,10-dioxooctadecanoate: A diketone derivative with distinct chemical properties.
Octadecanal: An aldehyde with a similar carbon chain but different functional group.
Biological Activity
Methyl 9-oxooctadecanoate (CAS Number: 1842-70-2) is a long-chain fatty acid ester derived from oleic acid, characterized by a ketone functional group at the ninth carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in both biochemical research and potential therapeutic applications.
This compound has the molecular formula and is classified as a keto fatty acid ester. It can be synthesized through the oxidation of methyl oleate, utilizing catalysts such as bismuth(III) trifluoromethanesulfonate in controlled conditions to achieve high yields and purity. The compound is soluble in organic solvents, enhancing its applicability in various chemical and biological studies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : A study highlighted its potential to attenuate inflammatory responses in murine macrophages stimulated with lipopolysaccharides (LPS). This compound suppressed the secretion of nitric oxide (NO) and prostaglandin E2, primarily through the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that it may play a role in managing inflammatory conditions.
- Influence on Lipid Metabolism : The compound is involved in lipid metabolism, potentially affecting cellular signaling pathways related to fat storage and mobilization. Its interaction with cellular membranes may influence permeability and signaling, which are crucial for metabolic processes.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzymatic Reactions : It undergoes enzymatic oxidation and reduction, leading to reactive intermediates that participate in further biochemical reactions. This includes the formation of diketones such as methyl 9,10-dioxooctadecanoate upon oxidation.
- Signal Transduction : The compound specifically interferes with signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is critical in regulating inflammatory responses .
Comparative Analysis
This compound can be compared with other similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl Oleate | Unsaturated fatty acid ester derived from oleic acid | |
Methyl 12-Oxooctadecanoate | Similar structure but with a ketone at the twelfth position | |
Methyl Stearate | Saturated fatty acid ester with a straight-chain structure |
The specific positioning of the keto group at the ninth carbon differentiates this compound from its analogs, potentially conferring distinct biological properties that warrant further investigation.
Case Studies
- Inflammatory Response Modulation : In a study involving macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in therapeutic applications for inflammatory diseases .
- Lipid Metabolism Research : Another study focused on the kinetics of aging products formed from biodiesel blends containing methyl oleate, where this compound was identified as a significant by-product influencing lipid metabolism dynamics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 9-oxooctadecanoate, and how are they characterized?
- Methodological Answer : A palladium-catalyzed oxidation of internal olefins is a robust synthetic route. For example, this compound was synthesized via Pd(II)-mediated oxidation of methyl oleate derivatives, yielding an 84% isolated product. Characterization includes NMR (e.g., δ 3.65 ppm for the methyl ester) and NMR (δ 211.6 ppm for the ketone carbonyl) to confirm structural integrity . Alternative routes involve epoxide rearrangements during lipid oxidation, where cis-epoxides degrade into ketones after ~40 hours of aging .
Q. How is this compound analyzed in complex lipid mixtures?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, NMR resolves overlapping signals (e.g., δ 2.36 ppm for methylene protons adjacent to the ketone group), while GC-MS tracks ketone formation kinetics in aging studies . Quantification requires calibration against synthetic standards due to low abundance in degradation pathways.
Q. What role does this compound play in lipid oxidation studies?
- Methodological Answer : It serves as a terminal oxidation product in unsaturated fatty acid degradation. Kinetic studies show its formation correlates with epoxide decomposition (e.g., cis-epoxides degrade into ketones after 40–80 hours). Researchers should monitor time-dependent yields using GC-MS and account for solketal additives, which accelerate acid formation and indirectly influence ketone stability .
Advanced Research Questions
Q. How do experimental conditions affect the reproducibility of this compound formation in oxidation studies?
- Methodological Answer : Reproducibility challenges arise from competing pathways (e.g., peroxides → acids → epoxides → ketones) and matrix effects. For example, solketal additives increase acid values, altering ketone yields. To mitigate variability:
- Use triplicate aging experiments with controlled O exposure.
- Track peroxide and epoxide intermediates via iodometric titration and NMR .
- Apply statistical models (e.g., ANOVA) to resolve crossovers in time-dependent data (e.g., ketone yields diverge at 80–90 hours) .
Q. What thermodynamic properties of this compound are critical for stability in long-term storage?
- Methodological Answer : While direct data are limited, analogous methyl esters (e.g., methyl tetradecanoate) exhibit vapor pressures of ~0.009 bar at 429 K and enthalpy of vaporization (Δ) ~86.6 kJ/mol. Researchers should extrapolate stability using thermogravimetric analysis (TGA) and monitor ketone decomposition via FTIR for carbonyl stability .
Q. How can contradictory kinetic data on this compound formation be resolved?
- Methodological Answer : Discrepancies often stem from competing degradation pathways (e.g., direct peroxide-to-ketone vs. epoxide-mediated routes). To address this:
- Use isotopic labeling (e.g., -oleate) to trace precursor-product relationships.
- Apply multivariate regression to decouple solketal’s influence on acid/epoxide kinetics .
- Validate models with time-resolved GC-MS datasets spanning 0–100 hours .
Q. What analytical strategies distinguish this compound from structural isomers (e.g., methyl 10-oxooctadecanoate)?
- Methodological Answer : High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isomers via fragment patterns (e.g., m/z 297.2 for this compound vs. m/z 297.2 with distinct neutral losses). NMR also resolves positional isomers (e.g., δ 211.6 ppm for C9 vs. C10 ketones) .
Q. How does this compound influence microbial fermentation byproducts?
- Methodological Answer : In fermented almond/oat drinks, its presence correlates with lipid peroxidation (e.g., 68–126 µg/g yields). Researchers should use solid-phase microextraction (SPME)-GC-MS to profile volatile oxidation products and assess microbial β-oxidation pathways using -tracer studies .
Q. Methodological Notes
- Synthesis : Prioritize Pd-catalyzed routes for scalability and purity (>84% yield) .
- Handling : Store under inert gas (N/Ar) at 4°C to prevent ketone degradation. Use PPE (gloves, goggles) per safety protocols .
- Data Validation : Cross-reference NMR/MS data with NIST databases and replicate aging studies to ensure robustness .
Properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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